
Platinum monosulphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum monosulphide (PtS) is a chemical compound that belongs to the family of transition metal chalcogenides. It is a black solid material that has received increasing attention in recent years due to its potential applications in various fields, including catalysis, electronics, and energy storage. In
作用機序
The mechanism of action of Platinum monosulphide in catalysis and energy storage is still under investigation. However, it is believed that the unique crystal structure and electronic properties of Platinum monosulphide contribute to its excellent performance in these applications. In catalysis, Platinum monosulphide acts as a catalyst by providing active sites for the reactants to adsorb and react. In energy storage, Platinum monosulphide stores energy by intercalating and deintercalating lithium ions between its layers.
生化学的および生理学的効果
The biochemical and physiological effects of Platinum monosulphide have not been extensively studied. However, some studies have reported that Platinum monosulphide nanoparticles can induce oxidative stress and cytotoxicity in cells. Therefore, further studies are needed to investigate the potential toxicity of Platinum monosulphide and its impact on human health.
実験室実験の利点と制限
One of the main advantages of Platinum monosulphide is its high stability and activity in catalysis and energy storage. Platinum monosulphide is also relatively easy to synthesize and can be obtained in a pure form. However, one of the main limitations of Platinum monosulphide is its potential toxicity, which may limit its use in biomedical applications.
将来の方向性
There are several future directions for the research of Platinum monosulphide. One direction is to investigate the potential toxicity of Platinum monosulphide and its impact on human health. Another direction is to explore the use of Platinum monosulphide in biomedical applications, such as drug delivery and imaging. Additionally, further studies are needed to understand the mechanism of action of Platinum monosulphide in catalysis and energy storage and to develop more efficient and sustainable synthesis methods for Platinum monosulphide.
合成法
Platinum monosulphide can be synthesized through various methods, including chemical vapor transport, solvothermal synthesis, and hydrothermal synthesis. Among these methods, hydrothermal synthesis is the most widely used approach. In this method, platinum precursor and sulfur source are mixed in a high-pressure reactor and heated at high temperature and pressure. The resulting product is then washed and dried to obtain Platinum monosulphide in a pure form.
科学的研究の応用
Platinum monosulphide has been extensively studied for its potential applications in catalysis, energy storage, and electronics. In catalysis, Platinum monosulphide has shown excellent activity and selectivity in various reactions, including hydrogenation, oxidation, and reduction reactions. In energy storage, Platinum monosulphide has been explored as a promising electrode material for rechargeable batteries due to its high capacity and stability. In electronics, Platinum monosulphide has been used as a semiconductor material for the fabrication of electronic devices.
特性
CAS番号 |
12038-20-9 |
|---|---|
製品名 |
Platinum monosulphide |
分子式 |
PtS |
分子量 |
227.2 g/mol |
IUPAC名 |
sulfanylideneplatinum |
InChI |
InChI=1S/Pt.S |
InChIキー |
JOKPITBUODAHEN-UHFFFAOYSA-N |
SMILES |
S=[Pt] |
正規SMILES |
S=[Pt] |
その他のCAS番号 |
12038-20-9 |
物理的記述 |
DryPowde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



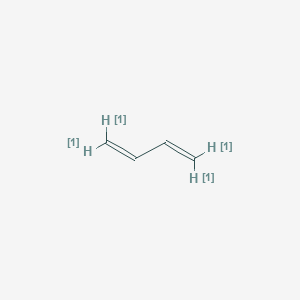
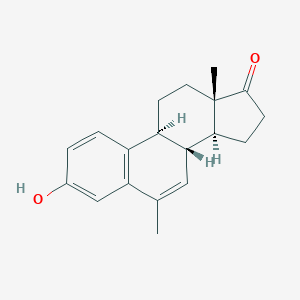
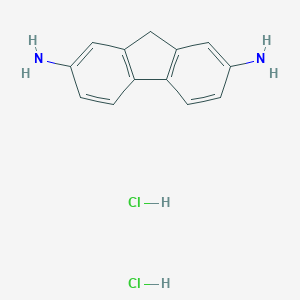
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
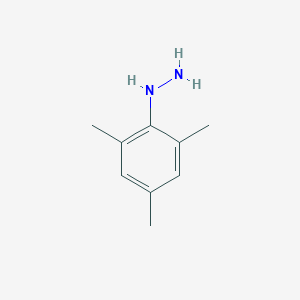
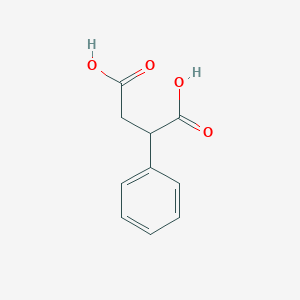
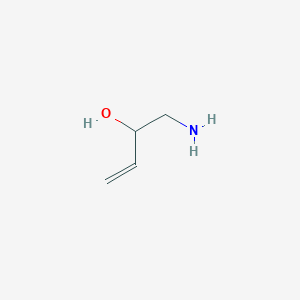
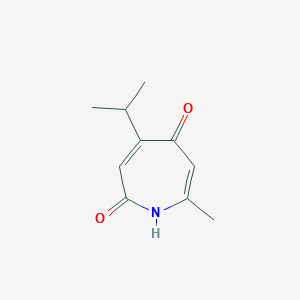
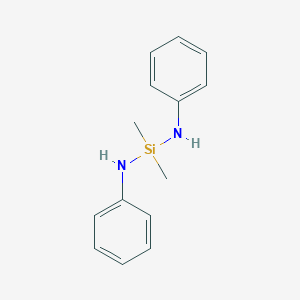
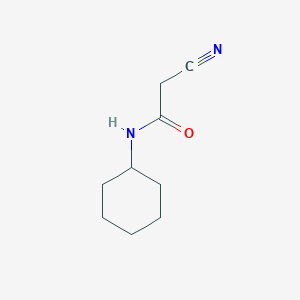
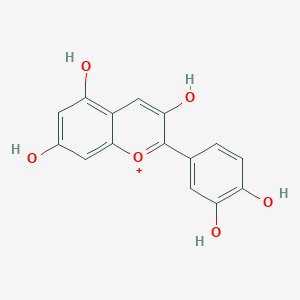
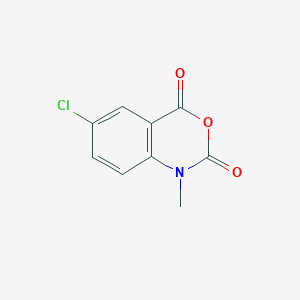
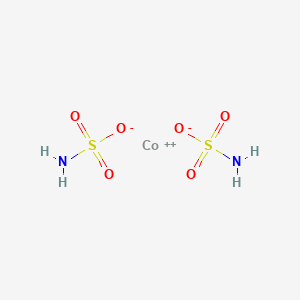
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)